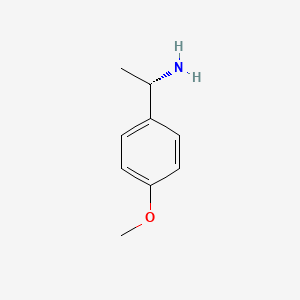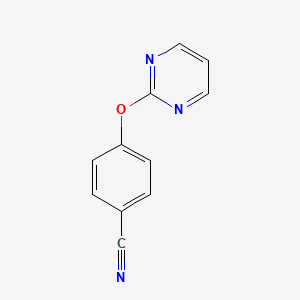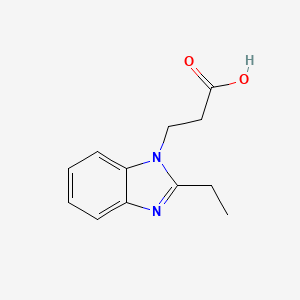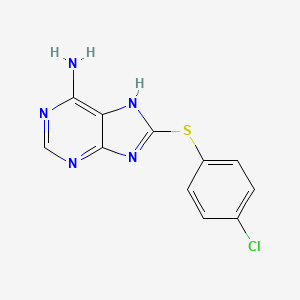
1-(4-Metoxifenil)etanamina
Descripción general
Descripción
1-(4-Methoxyphenyl)ethanamine is a primary amino compound consisting of ethylamine having a 4-methoxyphenyl substituent at the 2-position . It derives from a hydride of a 2-phenylethylamine .
Molecular Structure Analysis
The molecular formula of 1-(4-Methoxyphenyl)ethanamine is C9H13NO . The average mass is 151.206 Da and the monoisotopic mass is 151.099716 Da . The IUPAC name is 1-(4-methoxyphenyl)ethanamine .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Methoxyphenyl)ethanamine is 151.21 g/mol . The IUPAC name is 1-(4-methoxyphenyl)ethanamine . The InChI is 1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 .Aplicaciones Científicas De Investigación
Síntesis de Complejos Metálicos
“1-(4-Metoxifenil)etanamina” se ha utilizado en la síntesis de complejos de Zn(II), Cd(II) y Cu(II) . Estos complejos se produjeron utilizando molienda con bolas como una técnica mecanoquímica . El modo de quelación para los complejos aislados se ilustró mediante varias técnicas espectroscópicas .
Actividad Biológica
Los complejos metálicos sintetizados utilizando “this compound” han mostrado una actividad biológica significativa . Se han evaluado por sus actividades antimicrobianas y de unión al ADN . Estos complejos tienen aplicaciones farmacéuticas y biológicas potenciales .
Familia de Bases de Schiff
“this compound” es parte de la familia de bases de Schiff . Estos sistemas de ligandos tienen varios sitios donantes activos en anillos heterocíclicos, como la porción de piridina, que proporcionan el atractivo arquitectónico de estos complejos de coordinación .
Complejos de Metales de Transición
Los complejos de metales de transición de estos ligandos han avanzado debido a su flexibilidad estructural, capacidad de quelación y propiedades magnéticas . También tienen varias actividades eléctricas y farmacológicas interesantes, como acciones antitumorales, antimaláricas, antibacterianas, antituberculosas y antivirales .
Unión al ADN
No se han realizado muchas investigaciones sobre la unión al ADN de estos complejos . Sin embargo, la interacción entre el ADN y los complejos metálicos está estrechamente relacionada con sus posibles actividades farmacéuticas y biológicas . La investigación científica sobre la unión al ADN de los complejos metálicos es esencial para la mejora de nuevas sondas moleculares de ADN y reactivos terapéuticos .
Síntesis Respetuosa con el Medio Ambiente
Los complejos metálicos de zinc (II), cadmio (II) y cobre (II) se prepararon utilizando una síntesis respetuosa con el medio ambiente, simple, sin disolventes y limpia utilizando una técnica de molienda con bolas . Este se considera un método mecanoquímico importante para la preparación de compuestos orgánicos e inorgánicos .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s likely that its effects are mediated through its interactions with its targets, leading to downstream effects on various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets to exert its effects .
Result of Action
Based on its potential targets, it could have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGKQNNPKXKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285599 | |
| Record name | 1-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6298-96-0 | |
| Record name | 1-(4-Methoxyphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6298-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxyphenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)ETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC7UU4LDV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(4-Methoxyphenyl)ethanamine in the synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine?
A1: 1-(4-Methoxyphenyl)ethanamine functions as a chiral auxiliary in the synthesis. [] It reacts with glyoxal to form a diimine, which undergoes a diastereoselective addition of allylzinc bromide. This crucial step sets the desired stereochemistry (R,R) in the final product. The 1-(4-Methoxyphenyl)ethanamine group is subsequently removed to yield the target molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)



![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B1349443.png)



![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1349453.png)
